molecular formula C10H9N5O2 B3876000 7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile CAS No. 17789-33-2

7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B3876000
CAS No.: 17789-33-2
M. Wt: 231.21 g/mol
InChI Key: AGTYJDRLIOPVMS-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,3-<i>d</i>]pyrimidine core with amino (-NH2) and dimethyl (-CH3) groups at positions 7 and 1/3, respectively, along with two ketone groups (2,4-dioxo) and a carbonitrile (-CN) at position 6 . Its synthesis is optimized via one-pot methods using bismuth(III) triflate as a catalyst, yielding 86% under mild conditions . Key spectral data include IR absorption for -CN (~2211 cm<sup>-1</sup>) and -NH2 (~3310 cm<sup>-1</sup>), with <sup>1</sup>H NMR signals at δ 3.09 and 3.52 ppm for methyl groups . Melting points exceed 300°C, indicating high thermal stability .

Properties

IUPAC Name

7-amino-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O2/c1-14-8-6(9(16)15(2)10(14)17)3-5(4-11)7(12)13-8/h3H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTYJDRLIOPVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=N2)N)C#N)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10312984
Record name NSC265410
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URL https://comptox.epa.gov/dashboard/DTXSID10312984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17789-33-2
Record name NSC265410
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265410
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC265410
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrido[2,3-d]pyrimidine core. One common method is the condensation of appropriate precursors, such as amines and diketones, under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve large-scale synthesis. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

This compound has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.

  • Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects, such as antitumor activity and anti-inflammatory properties.

  • Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Substituent Variations at Position 5 (Aryl Group)

Derivatives with different aryl groups at position 5 (Table 1) exhibit distinct electronic and steric effects:

  • 4a (Phenyl) : Simplest analog; IR: 2224 cm<sup>-1</sup> (CN), NMR: δ 7.24–7.59 ppm (aromatic H) .
  • 4g (3-Nitrophenyl) : Electron-withdrawing nitro group reduces electron density, shifting aromatic protons upfield (δ 8.19–8.29 ppm) and lowering IR CN stretch to 2216 cm<sup>-1</sup> .
  • 4d (3-Hydroxyphenyl) : Hydroxyl group introduces H-bonding capacity; IR shows broad -OH at 3391 cm<sup>-1</sup>, with downfield NMR shifts (δ 9.46 ppm) .
  • 4e (4-Methoxyphenyl) : Methoxy electron-donating group stabilizes aromatic ring; IR: 2219 cm<sup>-1</sup>, NMR: δ 3.80 ppm (OCH3) .

Table 1 : Key Properties of Position 5-Substituted Analogs

Compound Aryl Substituent IR (CN, cm<sup>-1</sup>) <sup>1</sup>H NMR (Aromatic H, ppm) Melting Point (°C)
4a Phenyl 2224 7.24–7.59 >300
4g 3-Nitrophenyl 2216 8.19–8.29 >300 (Dec.)
4d 3-Hydroxyphenyl 2237 6.59–7.18 >300 (Dec.)
4e 4-Methoxyphenyl 2219 6.94–7.19 >300 (Dec.)

Modifications at Positions 1 and 3 (Alkyl Groups)

Altering N-alkyl groups impacts solubility and steric bulk:

  • Compound 14 (1-Cyclopropyl, 3-Ethyl) : Cyclopropyl enhances lipophilicity; <sup>1</sup>H NMR: δ 0.57–1.37 ppm (cyclopropyl H), LCMS: [M+H]<sup>+</sup> 272.2 .
  • Compound 15 (1,3-Diethyl, Carboxamide) : Replacement of -CN with carboxamide (-CONH2) improves aqueous solubility; HRMS: m/z 277.1177 .
  • Compound 16 (1,3-Dimethyl, Carboxamide) : Methyl groups reduce steric hindrance; <sup>13</sup>C NMR: δ 168.8 ppm (C=O) .

Core Heterocycle Variations

  • Thieno[2,3-<i>d</i>]pyrimidine Analogs: Replacement of pyrido with thieno core (e.g., N-benzyl-1,3-dimethyl analog) alters electronic properties, enhancing anticancer activity .
  • Pyrano[2,3-<i>d</i>]pyrimidines: Oxygen-containing ring (e.g., 3a) reduces planarity, affecting binding to biological targets; NMR: δ 4.32 ppm (CH) .

Biological Activity

7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile (CAS: 17789-33-2) is a compound belonging to the pyrido[2,3-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, including anticancer and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on diverse sources.

The compound has the following chemical formula:

  • Molecular Formula : C10H10N4O2
  • Molecular Weight : 218.22 g/mol

Biological Activities

The biological activities of this compound have been studied in various contexts:

Antitumor Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antitumor activity. For example:

  • Inhibition of EGFR Kinase : A study demonstrated that compounds related to this class showed IC50 values as low as 13 nM for EGFR kinase inhibition in cancer cell lines such as NCI-H1975 and A549. These findings suggest a promising avenue for developing targeted cancer therapies .
CompoundIC50 (nM)Target
B113EGFR L858R/T790M
B215.629A549 Cells

Anti-inflammatory Effects

Pyrido[2,3-d]pyrimidines have also been investigated for their anti-inflammatory properties. Compounds derived from this scaffold have been shown to inhibit cyclooxygenase (COX) enzymes:

  • COX Inhibition : The IC50 values for certain derivatives against COX-2 were reported to be comparable to standard anti-inflammatory drugs like celecoxib .
CompoundIC50 (μM)Enzyme
50.04COX-2
Celecoxib0.04COX-2

Structure-Activity Relationships (SAR)

The biological activity of pyrido[2,3-d]pyrimidines is influenced by their substitution patterns at specific positions:

  • C5 and C6 Substituents : The presence of different substituents at the C5 and C6 positions significantly alters the selectivity and potency against various biological targets. For instance, modifications can enhance binding affinity to tyrosine kinases or improve selectivity for cancerous cells over normal cells .

Case Studies

Several studies have highlighted the efficacy of this compound in various assays:

  • Antitumor Efficacy : In vitro studies demonstrated that certain derivatives effectively inhibited cell proliferation in multiple cancer cell lines.
  • Inflammatory Models : Experiments using carrageenan-induced paw edema in rats showed significant reduction in inflammation when treated with pyrido[2,3-d]pyrimidine derivatives compared to control groups .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile, and how do reaction conditions influence yield?

  • Answer : The compound is synthesized via one-pot multicomponent reactions involving aldehydes, N,N′-dialkyl barbiturates, and malononitrile under solvent-free conditions. For example, electrochemical methods using aryl aldehydes, malononitrile, and 6-aminouracil in ethanol with NaBr yield derivatives with >90% efficiency . Key parameters include temperature (40–80°C), solvent-free vs. ethanol-based systems, and stoichiometric ratios of reagents. NMR and IR data confirm cyclization and functional group integrity .

Q. How is the structural integrity of this compound validated, and what spectroscopic techniques are critical for characterization?

  • Answer : 1H/13C NMR resolves the pyrido[2,3-d]pyrimidine core (e.g., δ 3.08–3.39 ppm for methyl groups, δ 4.32 ppm for CH bridges) . IR spectroscopy identifies NH₂ (3607–3534 cm⁻¹), CN (2222 cm⁻¹), and carbonyls (1703–1590 cm⁻¹) . Mass spectrometry (e.g., M+ at m/z 324) confirms molecular weight . Melting points (>300°C for some derivatives) and elemental analysis further validate purity .

Q. What preliminary biological activities have been reported for pyrido[2,3-d]pyrimidine derivatives, and how are these assays designed?

  • Answer : While direct studies on this compound are limited, structurally similar derivatives exhibit anticancer and antimicrobial activity via kinase inhibition or DNA intercalation. Assays typically use MTT viability tests on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, with IC₅₀ values calculated via dose-response curves .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict bioactivity of this compound?

  • Answer : DFT calculations model reaction pathways (e.g., transition states in multicomponent reactions) to optimize solvent and catalyst selection . Molecular docking (AutoDock/Vina) predicts binding affinities to targets like EGFR or DHFR, guiding functionalization (e.g., adding electron-withdrawing groups to enhance interactions) .

Q. What strategies resolve contradictions in reported spectral data (e.g., melting points or NMR shifts) for derivatives?

  • Answer : Discrepancies in melting points (e.g., 219–222°C vs. literature 210°C ) arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) identifies polymorphs, while 2D NMR (COSY, HSQC) resolves overlapping signals. Replicating synthesis under inert atmospheres minimizes oxidation artifacts .

Q. How do substituents on the pyrimidine ring affect reaction kinetics and product stability?

  • Answer : Electron-deficient substituents (e.g., 4-chlorophenyl) accelerate cyclization via increased electrophilicity, confirmed by kinetic studies (HPLC monitoring). Stability tests (TGA/DSC) show methyl groups enhance thermal stability, while nitro groups reduce it due to decomposition above 250°C .

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

  • Answer : Flash chromatography (silica gel, hexane/EtOAc gradient) separates regioisomers. Recrystallization from DMF/ethanol (5:1) yields high-purity crystals (>95%). For scale-up, preparative HPLC with C18 columns (MeCN/H₂O mobile phase) resolves closely related impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

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